(5S)-2,3,4,5-Tetrahydro-3,8-dimethyl-5β-phenyl-1H-3-benzazepin-7-ol
(5S)-2,3,4,5-Tetrahydro-3,8-dimethyl-5β-phenyl-1H-3-benzazepin-7-ol
Brand Name:
Vulcanchem
CAS No.:
105301-42-6
VCID:
VC0022090
InChI:
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1
SMILES:
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
Molecular Formula:
C18H21NO
Molecular Weight:
267.4 g/mol
(5S)-2,3,4,5-Tetrahydro-3,8-dimethyl-5β-phenyl-1H-3-benzazepin-7-ol
CAS No.: 105301-42-6
Main Products
VCID: VC0022090
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
CAS No. | 105301-42-6 |
---|---|
Product Name | (5S)-2,3,4,5-Tetrahydro-3,8-dimethyl-5β-phenyl-1H-3-benzazepin-7-ol |
Molecular Formula | C18H21NO |
Molecular Weight | 267.4 g/mol |
IUPAC Name | (5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Standard InChI | InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1 |
Standard InChIKey | VIIFGDUCRDGNRG-KRWDZBQOSA-N |
Isomeric SMILES | CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3 |
SMILES | CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
PubChem Compound | 10084342 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume